molecular formula C21H27N3O6S2 B422364 N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide

Cat. No.: B422364
M. Wt: 481.6g/mol
InChI Key: HBRQWWGDESNAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide is a complex organic compound with a molecular formula of C21H27N3O6S2. This compound is known for its unique chemical structure, which includes both sulfonyl and morpholinyl groups, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl and morpholinyl groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide can be compared with other similar compounds, such as:

The uniqueness of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N3O6S2

Molecular Weight

481.6g/mol

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C21H27N3O6S2/c1-16-4-7-19(14-17(16)2)24(31(3,26)27)15-21(25)22-18-5-8-20(9-6-18)32(28,29)23-10-12-30-13-11-23/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)

InChI Key

HBRQWWGDESNAKH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C)C

Origin of Product

United States

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